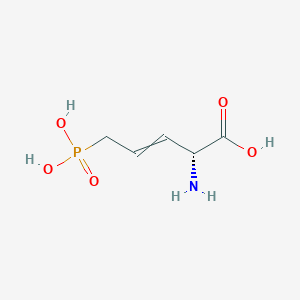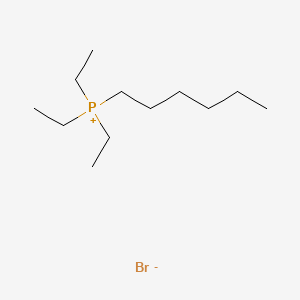
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a hexa-2,4-dienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate typically involves the reaction of tert-butyl acetoacetate with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes acylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Uniqueness
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules, while the methoxy and hexa-2,4-dienoate moieties contribute to its chemical versatility.
Propiedades
Número CAS |
61186-97-8 |
|---|---|
Fórmula molecular |
C11H15O4- |
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
3-tert-butyl-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)8(7-9(12)13)5-6-10(14)15-4/h5-7H,1-4H3,(H,12,13)/p-1 |
Clave InChI |
ZQPXGOWBRSUELP-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=CC(=O)[O-])C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
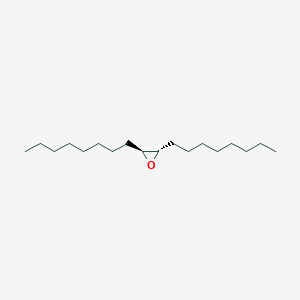

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)
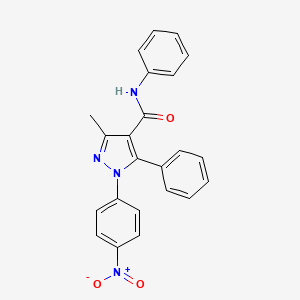
![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)
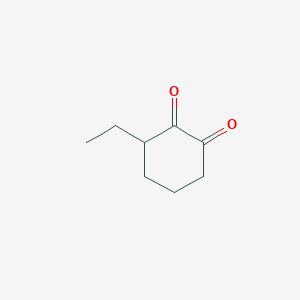
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)

